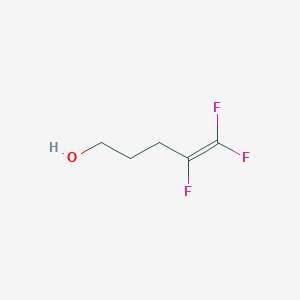

4,5,5-Trifluoropent-4-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,5-trifluoropent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJKNDRBOYATRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=C(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380716 | |

| Record name | 4,5,5-trifluoropent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109993-33-1 | |

| Record name | 4,5,5-trifluoropent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,5-Trifluoro-4-penten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The synthesis of 4,5,5-Trifluoropent-4-en-1-ol is not widely detailed in common chemical literature, suggesting it is a specialty chemical. However, general synthetic strategies for creating fluorinated alkenols can be inferred. One plausible route could involve the reduction of a corresponding carboxylic acid or ester, such as 4,5,5-trifluoropent-4-enoic acid.

Another potential synthetic pathway could start from a non-fluorinated precursor like 4-penten-1-ol. medchemexpress.com This would involve the selective addition of fluorine across the double bond, a process that can be challenging and often requires specialized fluorinating agents and carefully controlled reaction conditions.

A related synthesis described in the literature is the preparation of 4,5,5-trifluoropent-4-enoyl chloride from 4,5,5-trifluoropent-4-enoic acid using oxalyl chloride and a catalytic amount of dimethylformamide (DMF). nyxxb.cn This suggests that the parent carboxylic acid is a key intermediate that could potentially be reduced to form this compound.

Physical and Chemical Properties

4,5,5-Trifluoropent-4-en-1-ol is a liquid at room temperature. windows.net The trifluoromethyl group significantly influences its properties compared to its non-fluorinated analog, 4-penten-1-ol.

Interactive Data Table of Physical Properties:

| Property | Value |

| Molecular Formula | C₅H₇F₃O |

| Molecular Weight | 140.10 g/mol |

| Physical State | Liquid |

| CAS Number | 109993-33-1 |

Data sourced from multiple references. scbt.comsynquestlabs.com001chemical.com

Advanced Spectroscopic and Analytical Characterization of 4,5,5 Trifluoropent 4 En 1 Ol

Use as a Chemical Intermediate

The primary application of 4,5,5-Trifluoropent-4-en-1-ol appears to be as a chemical intermediate or building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. The hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecules. The trifluorovinyl group can participate in various addition and polymerization reactions.

<sup>13</sup>C NMR Analysis

Research Findings

Research into the derivatives of the closely related 4,5,5-trifluoropent-4-enoic acid has shown promising results in the field of agrochemicals. Specifically, a series of novel 4,5,5-trifluoropent-4-enamide derivatives were synthesized and evaluated for their nematicidal activity against plant-parasitic nematodes. nyxxb.cn The synthesis of these amides started from 4,5,5-trifluoropent-4-enoic acid, which was first converted to the corresponding acyl chloride. nyxxb.cn This acyl chloride was then reacted with various amines to produce the final amide compounds. nyxxb.cn Some of these derivatives exhibited significant nematicidal activity, suggesting potential for development as agricultural pest control agents. nyxxb.cn Given that this compound can be derived from the same carboxylic acid, it represents a related building block for accessing similar fluorinated structures.

Applications in Organic Synthesis

The unique combination of a hydroxyl group and a trifluorovinyl group makes 4,5,5-Trifluoropent-4-en-1-ol a useful synthon, or building block, in organic synthesis.

Introduction of Fluorine : It serves as a precursor for introducing the trifluorovinyl group into larger, more complex molecules. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to their unique properties.

Synthesis of Heterocycles : The hydroxyl group can be converted into other functional groups, which can then participate in cyclization reactions to form various heterocyclic compounds.

Precursor to Bioactive Molecules : While no specific applications in the synthesis of pharmaceuticals are documented for this exact compound, its derivatives have shown biological activity. For example, amides derived from the corresponding carboxylic acid, 4,5,5-trifluoropent-4-enoic acid, have been synthesized and investigated for their nematicidal activity against plant-parasitic nematodes. nyxxb.cn This suggests that this compound could be a valuable starting material for the development of new agrochemicals.

Q & A

How can the synthesis of 4,5,5-Trifluoropent-4-en-1-ol be optimized to improve yield and purity?

Basic Research Question

Optimization involves systematic adjustments to reaction parameters. For fluorinated alcohols like this compound, key factors include:

- Catalyst selection : Use transition-metal catalysts (e.g., Pd or Ni) to enhance regioselectivity in fluorination steps.

- Temperature control : Maintain low temperatures (e.g., –20°C to 0°C) during fluorination to minimize side reactions, as fluorinated intermediates are often thermally labile .

- Purification : Employ column chromatography with fluorinated stationary phases (e.g., C18 silica) to separate polar byproducts. Validate purity via GC-MS or HPLC .

What computational methods are effective in predicting the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

Hybrid quantum mechanics/molecular mechanics (QM/MM) models are recommended:

- Reactivity mapping : Use density functional theory (DFT) at the B3LYP/6-31G* level to model electron density around the trifluoromethyl group and double bond, identifying electrophilic hotspots .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, as fluorine’s electronegativity significantly alters reaction pathways in polar solvents like DMF or THF .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to resolve discrepancies .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR : ¹⁹F NMR (470 MHz) resolves trifluoromethyl splitting patterns (δ –60 to –80 ppm). ¹H NMR identifies allylic protons near the double bond (δ 4.5–5.5 ppm) .

- IR : Stretching frequencies for C-F bonds (1000–1400 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns for fluorine (m/z 19), ensuring molecular formula accuracy .

How can discrepancies between experimental and computational data regarding the compound’s stability be resolved?

Advanced Research Question

Divergence often stems from methodological assumptions:

- Experimental calibration : Use differential scanning calorimetry (DSC) to measure thermal decomposition temperatures, comparing them with DFT-predicted activation energies .

- Error analysis : Apply Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., basis set choice or solvation models) .

- Hybrid validation : Combine molecular dynamics (MD) simulations with accelerated stability testing (40–60°C, 75% RH) to assess degradation pathways under varied conditions .

What are the recommended storage conditions to maintain the compound’s stability?

Basic Research Question

Fluorinated alcohols require stringent storage protocols:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the double bond .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl group .

- Container material : Prefer PTFE-lined caps to minimize leaching of contaminants .

What is the mechanistic role of the trifluoromethyl group in the compound’s electrophilic addition reactions?

Advanced Research Question

The –CF₃ group exhibits dual electronic effects:

- Electron-withdrawing effect : Stabilizes carbocation intermediates during protonation of the double bond, directing addition to the β-position (Markovnikov selectivity) .

- Steric hindrance : Fluorine’s van der Waals radius (1.47 Å) impedes nucleophilic attack on the γ-carbon, as shown in kinetic isotope effect (KIE) studies .

- Synergistic interactions : Computational models reveal hyperconjugation between C-F σ* orbitals and the adjacent double bond, altering transition-state geometries .

How can researchers design experiments to resolve contradictory data on the compound’s solubility in aqueous vs. organic solvents?

Advanced Research Question

Adopt a phase-diagram approach:

- Ternary systems : Measure solubility in solvent mixtures (e.g., water/ethanol/heptane) using cloud-point titration .

- Hansen parameters : Calculate solubility parameters (δD, δP, δH) to predict compatibility with solvents like DCM (δ = 20.3 MPa¹/²) or acetone (δ = 20.0 MPa¹/²) .

- Molecular dynamics : Simulate solvent-shell structures around the hydroxyl and trifluoromethyl groups to identify preferential solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.